molecular formula C14H20N2O2 B7920208 [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B7920208
M. Wt: 248.32 g/mol
InChI Key: PDAXLJYCSSGKNG-UHFFFAOYSA-N
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Description

[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring. Its structure includes a benzyl group at the 1-position of the pyrrolidine ring, a methyl-amino group at the 3-position, and an acetic acid moiety (-COOH) linked via a methyl-amino bridge. The molecular formula is C₂₄H₂₆N₂O₂, with a molecular weight of 374.48 g/mol .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXLJYCSSGKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via cyclization or reduction strategies. A common approach involves the Dieckmann condensation of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones . For enantiomerically pure products, asymmetric hydrogenation of pyrroline intermediates using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (e.e. >95%) .

Example Protocol :

  • Starting Material : (S)-3-hydroxy-pyrrolidine hydrochloride (34.1 g) is treated with di-tert-butyl dicarbonate (45.8 g) in methanol under argon to form tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (34.1 g, 89% yield).

  • Mesylation : The hydroxyl group is activated using methanesulfonyl chloride (MsCl, 2.97 mL) in ethyl acetate with triethylamine (29.2 mL) at 0–5°C, yielding methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester (50.4 g) .

Benzylation of the Pyrrolidine Nitrogen

Benzyl groups are introduced via alkylation or Ullmann-type coupling . Benzyl halides (e.g., benzyl bromide) react with the pyrrolidine nitrogen under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents like dimethylformamide (DMF) .

Optimized Benzylation :

  • Reagents : Methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester (5.0 g), benzyl bromide (1.2 eq), K₂CO₃ (2.5 eq).

  • Conditions : Reflux in acetonitrile (12 h), yielding 1-benzyl-3-methanesulfonyloxy-pyrrolidine (4.8 g, 85% yield).

Introduction of the Methylamino Group

The methylamino moiety is installed via nucleophilic substitution or reductive amination . In a high-pressure autoclave, methanesulfonyloxy intermediates react with methylamine or ammonia, followed by methylation .

Key Step :

  • Amination : 1-Benzyl-3-methanesulfonyloxy-pyrrolidine (1.94 g) reacts with ammonia (8×10⁶ Pa) at 110°C for 150 minutes, yielding 1-benzyl-3-amino-pyrrolidine (1.2 g, 78% yield, e.e. 96.7%).

  • Methylation : The amine is treated with methyl iodide (1.1 eq) in THF, forming 1-benzyl-3-methylamino-pyrrolidine (93% yield).

Attachment of the Acetic Acid Moiety

The acetic acid group is coupled via alkylation or peptide coupling reagents . Bromoacetic acid derivatives react with the secondary amine, while carbodiimides (e.g., EDC, HBTU) facilitate amide bond formation .

Coupling Protocol :

  • Reagents : 1-Benzyl-3-methylamino-pyrrolidine (1.0 eq), bromoacetic acid (1.2 eq), HBTU (1.5 eq), DIEA (3.0 eq).

  • Conditions : Stirred in dichloromethane (DCM) at 25°C for 12 h, yielding [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid (89% purity, 72% yield) .

Reaction Optimization and Catalysis

ParameterOptimal ConditionImpact on Yield
Solvent DCM or tolueneMaximizes solubility of intermediates
Temperature 25–110°CHigher temps accelerate amination
Catalyst Ru-BINAP (asymmetric)Achieves e.e. >95%
Coupling Agent HBTU over EDCReduces racemization

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for amination steps, reducing reaction times from hours to minutes. Safety protocols for high-pressure ammonia (8×10⁶ Pa) and toxic reagents (MsCl) are critical .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classic acid-base reactions:

  • Deprotonation : Forms carboxylate salts in basic media (e.g., NaOH, KOH).

  • Protonation : Regains the proton in acidic conditions (e.g., HCl, H₂SO₄).

Example :
R-COOH+NaOHR-COONa++H2O\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{H}_2\text{O}

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (HCl) or dehydrating (SOCl₂) conditions to form esters.
    R-COOH+CH3OHHClR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{R-COOCH}_3 + \text{H}_2\text{O}

  • Amidation : Forms amides with primary/secondary amines (e.g., NH₃, methylamine) using coupling agents like HBTU .

Oxidation Reactions

  • Pyrrolidine Ring Oxidation : Reacts with KMnO₄ or CrO₃ in acidic/basic media to form pyrrolidinone derivatives.

  • Benzyl Group Oxidation : Ozonolysis or strong oxidants (e.g., KMnO₄/H⁺) cleave the benzyl group to yield benzoic acid derivatives.

Reduction Reactions

  • Catalytic Hydrogenation : The benzyl group is reduced to cyclohexylmethyl using H₂/Pd-C, retaining stereochemistry.

  • N-Methyl Group Reduction : LiAlH₄ selectively reduces the tertiary amine to a secondary amine under controlled conditions.

Substitution Reactions

  • Nucleophilic Substitution : The methylamino group reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Electrophilic Aromatic Substitution : The benzyl ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃).

Key Reagents and Conditions

Reaction Type Reagents/Conditions Products
EsterificationSOCl₂, CH₃OHMethyl ester
Oxidation (Pyrrolidine)KMnO₄, H₂O/acetonePyrrolidin-2-one derivative
Reduction (Benzyl)H₂ (1 atm), Pd/C, ethanolCyclohexylmethyl-pyrrolidine analog
AmidationNH₃, HBTU, DMFAcetamide derivative

Structural Influence on Reactivity

  • Pyrrolidine Ring : The tertiary amine enhances solubility in polar solvents and participates in hydrogen bonding.

  • Benzyl Group : Electron-donating effects stabilize intermediates during electrophilic substitution.

  • Acetic Acid Moiety : Enables salt formation and conjugation with biomolecules (e.g., peptides) .

Research Findings

  • Synthetic Applications : The compound serves as a precursor for neuroactive agents due to its structural similarity to glutamate receptor modulators .

  • Stability : Degrades under prolonged UV exposure via radical-mediated pathways, requiring storage in amber vials.

Comparative Reactivity

Functional Group Reactivity Example Transformation
Carboxylic AcidHigh (acid-base, esterification)Salt formation with NaOH
Tertiary AmineModerate (alkylation, oxidation)Quaternary ammonium salt with CH₃I
Benzyl SubstituentLow (requires strong electrophiles)Nitration at para-position

Industrial and Pharmacological Relevance

  • Drug Development : Analogues with modified pyrrolidine rings show enhanced blood-brain barrier permeability in preclinical studies .

  • Scale-Up Synthesis : Continuous flow reactors optimize yield (>85%) and reduce reaction times (2–4 hours).

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology
The compound is primarily recognized for its interactions with neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA) pathways. These interactions suggest potential therapeutic applications in treating neurological disorders such as anxiety, depression, and epilepsy. Studies have indicated that compounds with similar structures can modulate neurotransmitter release, enhancing synaptic plasticity and cognitive function.

Anticancer Research
Research has shown that [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid exhibits anticancer properties by inducing apoptosis in certain cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation presents a promising avenue for cancer therapy. In vitro studies demonstrated that related compounds could effectively reduce tumor growth through targeted inhibition of cancer cell signaling pathways .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

In a series of experiments focusing on breast cancer cell lines, the compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. This effect was attributed to its ability to disrupt microtubule dynamics, a critical process for mitosis .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Compound NameBiological ActivityMechanism
This compoundNeuroprotective, AnticancerEnzyme inhibition, receptor modulation
Pyrrolidine Derivative AInhibits tumor growthDisruption of microtubule dynamics
Pyrrolidine Derivative BEnhances synaptic plasticityModulation of neurotransmitter release

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine Derivatives

Key structural analogs include pyrrolidine-based compounds with variations in substituents (Table 1). For example:

  • 1-Benzyl-N-ethylpyrrolidin-3-amine (CAS 115445-21-1): Replaces the acetic acid group with an ethylamine substituent.
  • (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine (CAS 1354019-30-9): Features an isopropyl group instead of the methyl-amino-acetic acid chain.

Piperidine-Based Analog

The compound [(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid (CAS 1353947-02-0) replaces the pyrrolidine ring with a six-membered piperidine ring.

Functional Group Comparison

The acetic acid group in the target compound enables unique properties:

  • Acidity : The -COOH group (pKa ~2.5) allows ionization at physiological pH, enhancing solubility and interaction with cationic species.
  • Chelation: The carboxylate (-COO⁻) can coordinate with metal ions (e.g., U(VI)), a property leveraged in uranium recovery systems . In contrast, analogs with non-ionic substituents (e.g., ethyl, isopropyl) exhibit higher lipophilicity, favoring membrane permeability but limiting ionic interactions .

Data Tables

Table 1: Structural and Functional Comparison of [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic Acid with Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound 870964-67-3 C₂₄H₂₆N₂O₂ 374.48 Benzyl, methyl-amino, acetic acid -COOH, tertiary amine Metal chelation, pharmaceuticals
1-Benzyl-N-ethylpyrrolidin-3-amine 115445-21-1 C₁₃H₂₀N₂ 204.31 Benzyl, ethylamine Tertiary amine Organic synthesis, surfactants
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine 1354019-30-9 C₁₄H₂₂N₂ 218.34 Benzyl, isopropylamine Tertiary amine Catalysis, agrochemicals
[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid 1353947-02-0 C₁₈H₂₈N₂O₂ 304.43 Benzyl, isopropyl-amino, acetic acid -COOH, tertiary amine Coordination chemistry, drug design

Research Findings and Mechanisms

  • Uranium Chelation: The -COO⁻ group in the target compound can bind U(VI) via monodentate coordination, similar to acetic acid-modified biochar systems achieving >97% uranium removal .
  • Reusability : Analogous to ASBB (acetic acid-modified biochar), the compound’s stability in acidic conditions supports repeated use in adsorption applications .
  • Steric Effects : Piperidine-based analogs may exhibit slower binding kinetics due to increased ring size, whereas pyrrolidine derivatives offer faster equilibration .

Biological Activity

[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety. Its molecular formula is C14H20N2O2C_{14}H_{20}N_2O_2 with a molecular weight of approximately 248.32 g/mol. The chiral nature of the compound contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , influencing neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA) pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing or modulating neurotransmitter availability.
  • Receptor Modulation : It may act on receptors linked to neuroprotection and anti-inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains, indicating its possible use in treating infections.
  • Anticancer Potential : The compound has been studied for its ability to inhibit cancer cell proliferation in vitro, suggesting a role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Study :
    • A study on rabbit models indicated that the compound could prevent hypoxia-induced neuronal death, reducing the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by endothelial nitric oxide synthase (eNOS) .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL .
  • Anticancer Research :
    • Research highlighted the compound's ability to inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent through apoptosis induction mechanisms.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructureBiological Activity
[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acidPyrrolidine + Benzyl + Acetic AcidNeurotransmitter modulation
[(S)-1-Benzyl-pyrrolidin-3-yl-methyl-amino]-acetic acidSimilar structureAnticancer and antimicrobial properties

These comparisons underscore the influence of stereochemistry on biological activity, emphasizing the need for further exploration of enantiomers.

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